molecular formula C19H16N4O5S B6560071 methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-50-6

methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6560071
CAS No.: 1021223-50-6
M. Wt: 412.4 g/mol
InChI Key: NGAYSYYEDOPLST-UHFFFAOYSA-N
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Description

Methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate (CAS 1021223-50-6) is a chemical compound with the molecular formula C19H16N4O5S and a molecular weight of 412.42 g/mol . This complex molecule is part of the fused thiadiazoloquinazoline family, a class of N- and S-containing heterocyclic compounds that are of significant interest in medicinal and organic chemistry research due to their potential biological activities . While specific pharmacological studies on this exact compound are limited, related thiadiazolo[2,3-b]quinazolin-one scaffolds have been synthesized and studied for their diverse biological properties. Research into analogous structures suggests that this chemical class possesses notable potential, with studies indicating that such fused heterocycles can exhibit outstanding anticancer, antifungal, antibacterial, and anti-inflammatory activities . The structural motif of 1,3,4-thiadiazoles is known to confer strong aromaticity to the ring system, leading to great in vivo stability and generally low toxicity for higher vertebrates, making it a valuable scaffold for drug discovery efforts . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a key intermediate or building block in multicomponent reactions for the synthesis of novel annulated heterocycles, or as a reference standard in analytical studies .

Properties

IUPAC Name

methyl 3-[(7,8-dimethoxy-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-26-14-8-12-13(9-15(14)27-2)21-19-23(16(12)24)22-18(29-19)20-11-6-4-5-10(7-11)17(25)28-3/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAYSYYEDOPLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological actions.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that may contribute to its biological activity:

  • Thiadiazole : Known for various biological activities including antimicrobial and anticancer properties.
  • Quinazoline : Exhibits a range of pharmacological effects such as antitumor and anti-inflammatory activities.
  • Methoxy Groups : Often enhance the lipophilicity and bioavailability of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound was evaluated against various bacterial strains using standard methods such as the microdilution technique.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Bacillus cereus0.010 mg/mL0.025 mg/mL
Pseudomonas aeruginosa0.030 mg/mL0.060 mg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Bacillus cereus, which showed the lowest MIC values.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated in vitro using RAW264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The anti-inflammatory mechanism appears to involve the inhibition of NF-κB signaling pathways:

  • Inhibition of IκB degradation : Prevents NF-κB from translocating to the nucleus.
  • Reduction in iNOS and COX-2 expression : Decreases nitric oxide and prostaglandin E2 production.

Case Studies and Research Findings

Several research studies have documented the efficacy of similar compounds with structural similarities to this compound.

  • Study on Thiadiazole Derivatives : A study published in Pharmaceutical Biology reported that thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Quinazoline Compounds : Research indicated that quinazoline derivatives possess notable anti-inflammatory properties by modulating cytokine production .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazolo-Quinazoline Derivatives

The thiadiazolo[2,3-b]quinazolinone core distinguishes this compound from simpler quinazoline derivatives. For instance, Petrov and Kasatochkin (2013–2014) synthesized tetrahydropyrazoloquinazolines and dihydroazoloquinazolinones, which lack the thiadiazole fusion but share the quinazoline backbone. These simpler analogs exhibit moderate bioactivity, suggesting that the thiadiazole fusion in the target compound may enhance electronic properties or binding affinity .

Thiadiazolo-Pyridazine Pesticides (e.g., Fluthiacet-methyl)

Fluthiacet-methyl () contains a [1,3,4]thiadiazolo[3,4-a]pyridazine core, differing in the fused heterocycle (pyridazine vs. quinazoline) and substituents (trifluoromethyl vs. methoxy). The thiadiazole ring in both compounds likely contributes to pesticidal activity by interacting with biological targets, but the quinazoline system in the target compound may offer improved solubility due to the methoxy groups .

Thiazole and Thiadiazole Antioxidants

Thiadiazole derivatives synthesized by NaBH4 reduction () demonstrate antioxidant properties attributed to their electron-rich sulfur and nitrogen atoms. The target compound’s thiadiazole ring may similarly stabilize free radicals, though its bulky quinazoline and benzoate groups could reduce reactivity compared to simpler thiadiazoles .

Benzoate-Containing Heterocycles

Compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () share a benzoate-derived structure. The methyl ester in the target compound may enhance lipophilicity and membrane permeability compared to free carboxylic acids, a critical factor in drug design .

Spectral and Analytical Data

  • IR/NMR : The target compound’s ester carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole C-S stretching (~650 cm⁻¹) align with spectra of similar compounds (e.g., ) .
  • Melting Points : Expected to exceed 200°C due to rigid aromatic systems, comparable to benzothiazole azo dyes () .

Preparation Methods

Synthesis of the Quinazoline-Thiadiazole Core

The foundational step involves constructing the thiadiazolo[2,3-b]quinazoline scaffold. A proven approach begins with the cyclization of 2-aminobenzoic acid derivatives. For example, heating 2-aminobenzoic acid with formamide at 150°C for 6 hours yields quinazolin-4(3H)-one, a precursor for further functionalization . Subsequent nitration using a 1:1 mixture of concentrated sulfuric and nitric acids at 95°C introduces a nitro group at position 6, producing 6-nitroquinazolin-4(3H)-one .

Chlorination of the quinazolinone core is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF), resulting in 4-chloro-6-nitroquinazoline . This intermediate is critical for subsequent nucleophilic substitution reactions. Concurrently, the thiadiazole moiety is synthesized via cyclization of thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux, yielding 5-amino-1,3,4-thiadiazole-2-thiol .

Key Reaction Conditions for Core Synthesis

StepReagents/ConditionsYieldSource
Quinazolinone formationFormamide, 150°C, 6h85%
NitrationH₂SO₄/HNO₃ (1:1), 95°C, 1h78%
ChlorinationSOCl₂, DMF, reflux, 4h82%
Thiadiazole synthesisCS₂, ethanol, reflux, 12h78%

Formation of the Thiadiazoloquinazoline Framework

Coupling the chloroquinazoline and thiadiazole components requires a nucleophilic aromatic substitution. Mixing 4-chloro-6-nitroquinazoline with 5-amino-1,3,4-thiadiazole-2-thiol in acetonitrile and triethylamine under reflux facilitates the displacement of chlorine, forming the fused thiadiazoloquinazoline system . The nitro group is subsequently reduced to an amine using hydrogenation or catalytic transfer hydrogenation, enabling further functionalization.

Incorporation of the Methyl Benzoate Moiety

Methyl 3-aminobenzoate, synthesized via esterification of 3-aminobenzoic acid with thionyl chloride (SOCl₂) in methanol , serves as the coupling partner. Reacting this ester with the thiadiazoloquinazoline core under Ullmann or Buchwald-Hartwig conditions forms the critical C–N bond. For instance, using copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 24h achieves the coupling .

Esterification and Coupling Data

ReactionConditionsYieldSource
EsterificationSOCl₂, MeOH, 0°C → reflux, 24h95%
C–N CouplingCuI, 1,10-phenanthroline, DMSO, 110°C65%

Final Functionalization and Purification

The keto group at position 5 is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄). Final purification involves recrystallization from dimethylformamide (DMF)/water or column chromatography with hexane/ethyl acetate gradients .

Analytical Characterization

Critical characterization data include:

  • ¹H NMR : Aromatic protons of the quinazoline (δ 8.7–7.8 ppm), methoxy singlet (δ 3.9 ppm), and methyl ester (δ 3.7 ppm) .

  • MS (ESI) : Molecular ion peak at m/z 440.1 [M+H]⁺ .

  • HPLC Purity : >98% using C18 column, acetonitrile/water (70:30) .

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazoloquinazolinone core followed by coupling with the benzoate moiety. Key steps include:

Cyclization : Formation of the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold under reflux with catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .

Amination : Introduction of the amino group at position 2 of the thiadiazole ring via nucleophilic substitution, often requiring controlled temperatures (60–80°C) .

Esterification : Coupling the quinazoline-thiadiazole intermediate with methyl 3-aminobenzoate using carbodiimide-based coupling agents .

  • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the integration of methoxy groups (δ 3.8–4.0 ppm) and the benzoate ester (δ 3.9 ppm for methyl ester) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching of quinazolinone and ester) and ~1250 cm1^{-1} (C-O-C of methoxy groups) .
  • Elemental Analysis : Validates molecular formula (C20_{20}H17_{17}N5_{5}O5_{5}S) and purity (>95%) .

Q. What are the primary biological activities associated with this compound?

  • Methodology : Preliminary studies suggest potential kinase inhibition or antimicrobial activity due to structural similarities to thiazolo-triazole derivatives .

  • In vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalyst Selection : Use Pd/C or CuI for coupling steps to reduce side reactions .
  • Temperature Gradients : Employ microwave-assisted synthesis to accelerate cyclization steps and reduce decomposition .
    • Data Analysis : Compare yields via HPLC and TLC to identify optimal conditions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • X-ray Crystallography : Resolve disputes by determining crystal structure, especially for stereoisomers or tautomeric forms .
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 7,8-dimethoxy with halogen or alkyl groups) to assess impact on bioactivity .
  • Molecular Docking : Map interactions with target proteins (e.g., 14-α-demethylase in fungi) using software like AutoDock .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., thiadiazole NH, benzoate ester) for activity .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Methodology :

  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
  • Byproduct Management : Optimize quenching steps (e.g., using aqueous NaHCO3_3) to remove unreacted intermediates .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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